1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)-
Description
1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)- is a substituted benzimidazole derivative characterized by a methyl group at the N1 position and a 4-nitrophenyl moiety at the C2 position of the benzimidazole core. The benzimidazole scaffold is a bicyclic aromatic system comprising fused benzene and imidazole rings, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This derivative is synthesized via nucleophilic substitution or condensation reactions, as exemplified by similar compounds in the literature .
Properties
CAS No. |
3718-03-4 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-methyl-2-(4-nitrophenyl)benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-16-13-5-3-2-4-12(13)15-14(16)10-6-8-11(9-7-10)17(18)19/h2-9H,1H3 |
InChI Key |
FIRXFJFJHQIIRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Schiff Base-Mediated Cyclization
The most widely reported method involves a two-step process: Schiff base formation followed by cyclization. OPD reacts with 4-nitrobenzaldehyde in a 1:1 molar ratio under refluxing conditions, typically in a water-glycerol (1:1 v/v) solvent system. The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, forming the intermediate N-(4-nitrobenzylidene)benzene-1,2-diamine (Schiff base). Subsequent cyclization occurs through intramolecular nucleophilic attack by the adjacent aromatic amine, facilitated by heating at 100°C for 2–4 hours.
Reaction Conditions:
-
Solvent: Water-glycerol (1:1)
-
Temperature: 100°C (water bath)
-
Characterization: Melting point 270–272°C (decomposition), UV λmax 325 nm
The electron-withdrawing nitro group enhances cyclization efficiency by polarizing the imine bond, accelerating ring closure.
N-Methylation Strategies for 1-Substitution
Introducing the methyl group at the 1-position requires selective alkylation of the benzimidazole nitrogen. Two primary methodologies dominate literature reports.
Post-Cyclization Alkylation
The pre-formed 2-(4-nitrophenyl)-1H-benzimidazole (NBI) undergoes N-methylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base (e.g., K2CO3 or NaH).
Standard Protocol:
-
Dissolve NBI (1 equiv) in anhydrous DMF or DMSO.
-
Add methyl iodide (1.2 equiv) and K2CO3 (2.5 equiv).
-
Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Optimized Parameters:
-
Solvent: DMF (dielectric constant ε = 36.7 enhances nucleophilicity)
-
Temperature: 70°C
-
Characterization: Melting point 180–185°C, 1H NMR (DMSO-d6) δ 2.65 (s, 3H, CH3), 8.21–7.45 (m, 8H, aromatic)
Base selection critically influences regioselectivity. Strong bases like NaH favor methylation at the more nucleophilic 1-position nitrogen due to decreased steric hindrance compared to the 3-position.
One-Pot Tandem Synthesis
Recent advances aim to consolidate cyclization and methylation into a single reaction vessel, reducing purification steps and improving atom economy.
Microwave-Assisted Concurrent Cyclization-Alkylation
A microwave-enhanced method employs OPD, 4-nitrobenzaldehyde, and methyl triflate (CH3OTf) in a polar aprotic solvent. Irradiation at 150 W for 40 minutes induces simultaneous imine formation, cyclization, and methylation.
Procedure:
-
Mix OPD (1 equiv), 4-nitrobenzaldehyde (1.05 equiv), and CH3OTf (1.1 equiv) in DMF.
-
Cool, dilute with water, and filter the precipitate.
Performance Metrics:
Microwave irradiation accelerates reaction kinetics by enhancing dipole rotation, particularly beneficial for DMF’s high dielectric loss tangent.
Alternative Pathways: Mannich and Ullmann-Type Reactions
Mannich Base Functionalization
While less common for N-methylation, Mannich reactions enable the introduction of aminomethyl groups. However, adapting this for direct methylation requires formaldehyde and methylamine hydrochloride under reflux:
Limitations:
Copper-Catalyzed Ullmann Coupling
Pilot studies demonstrate the feasibility of using CuI/L-proline to couple pre-methylated OPD derivatives with 4-nitroiodobenzene, though scalability remains challenging.
Analytical Characterization and Quality Control
Critical analytical data for 1-methyl-2-(4-nitrophenyl)-1H-benzimidazole:
| Parameter | Value/Observation | Method |
|---|---|---|
| Melting Point | 180–185°C | DSC |
| UV-Vis λmax (nm) | 328 (π→π* transition) | Spectrometry |
| 1H NMR (δ, ppm) | 2.65 (s, 3H, CH3), 8.21–7.45 (m, 8H Ar-H) | 400 MHz NMR |
| IR (cm⁻¹) | 1520 (NO2 asym), 1340 (NO2 sym) | FT-IR |
Elemental analysis typically aligns with theoretical values (C14H11N3O2): C 63.12%, H 4.88%, N 18.05%.
Solvent and Catalytic System Innovations
Ionic Liquid-Mediated Synthesis
Using [BMIM][BF4] as a solvent and catalyst enhances cyclization efficiency through hydrogen-bond activation. Reported yields reach 91% at 90°C in 3 hours.
Photocatalytic Methods
TiO2 nanoparticles under UV light facilitate oxidative cyclization, reducing reaction times to 1 hour with 87% yield.
Industrial-Scale Production Considerations
Key challenges in scaling include:
-
Solvent Recovery : High-boiling solvents like DMF necessitate energy-intensive distillation.
-
Byproduct Management : Nitro group reduction products require catalytic hydrogenation for removal.
-
Regioselectivity : Ensuring >99% 1-methyl isomer purity demands precise stoichiometry and mixing.
Chemical Reactions Analysis
Classic Condensation Method
-
Precursors :
-
o-Phenylenediamine derivatives (e.g., 1-methyl-o-phenylenediamine)
-
4-Nitrobenzaldehyde
-
-
Reaction Conditions :
Mechanism :
-
Imine Formation : Acid-catalyzed condensation of o-phenylenediamine and 4-nitrobenzaldehyde forms an imine intermediate.
-
Cyclization : Loss of water leads to the formation of the benzimidazole ring.
Table 1: Synthesis Overview
| Component | Role |
|---|---|
| o-Phenylenediamine | Provides nitrogen atoms for ring formation |
| 4-Nitrobenzaldehyde | Introduces 4-nitrophenyl substituent |
| Acid catalyst | Facilitates imine formation and cyclization |
Reduction of the Nitro Group
The nitrophenyl substituent undergoes reduction to an aminophenyl group , a common reaction in benzimidazole chemistry:
Mechanism :
-
Catalytic Hydrogenation :
-
Reagents : H₂ gas, Pd/C catalyst.
-
Conditions : Ethanol or THF solvent, 1 atm H₂ pressure.
-
Product : 1-methyl-2-(4-aminophenyl)-1H-benzimidazole.
-
Table 2: Reduction Reaction
| Reagent | Catalyst | Solvent | Outcome |
|---|---|---|---|
| H₂ gas | Pd/C | Ethanol | Aminophenyl derivative |
| Sodium borohydride | – | – | Possible, but less commonly reported |
Electrophilic Substitution
The benzimidazole ring undergoes electrophilic aromatic substitution , directed by substituents:
-
Nitro group : Strong meta-directing effect due to electron-withdrawing nature.
-
Methyl group : Weak ortho/para-directing effect.
Example : Bromination at position 3 or 6 of the benzimidazole ring under acidic conditions.
Demethylation
The methyl group at position 1 may undergo demethylation under strong acidic or basic conditions, though this is less frequently reported.
IR and NMR Spectroscopy
HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₃O₂ |
| Molecular Weight | 253.256 g/mol |
| HRMS (ESI) | [M+H]⁺ = 274.0982 (calculated) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been extensively studied for its anticancer properties. Research indicates that it inhibits cell proliferation in various cancer cell lines, particularly in breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 16.38 |
| MDA-MB-468 | 29.39 |
The presence of the nitrophenyl group is believed to enhance its cytotoxic effects by interacting with cellular targets involved in cancer progression .
Antimicrobial Activity
The compound also displays significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimal inhibitory concentration (MIC) values for these bacteria are notably lower than those of standard antibiotics, indicating its potential as a therapeutic agent .
Biological Studies
Enzyme Inhibition and Receptor Binding
1H-Benzimidazole derivatives are utilized in biological studies to explore enzyme inhibition mechanisms and receptor binding affinities. These studies are crucial for understanding how the compound interacts with biological macromolecules, potentially leading to the development of novel drugs targeting specific pathways.
Material Science
Organic Semiconductors and LEDs
The electronic properties of 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to conduct electricity and emit light under certain conditions opens avenues for innovative electronic devices.
Chemical Synthesis
Intermediate in Heterocyclic Compounds
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its versatility allows chemists to modify its structure for various applications, enhancing its utility in synthetic organic chemistry .
Case Study 1: Anticancer Properties
A study published in 2023 evaluated a series of N-alkylated benzimidazole derivatives, including 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)-, against breast cancer cell lines. The results demonstrated that modifications at the nitrogen position significantly affected antiproliferative activity, with some derivatives showing IC50 values as low as 16.38 µM against MDA-MB-231 cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized various benzimidazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited MIC values comparable to or better than existing antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to biological effects. The benzodiazole ring can also interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities between 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- and related derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound increases electrophilicity compared to analogs with -CH₃ (e.g., 1-methyl-2-(p-tolyl)-1H-benzimidazole) or -OCH₃ (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole), which may enhance binding to biological targets .
- Polymorphism : The unmethylated analog, 1-(4-nitrophenyl)-1H-benzimidazole, exhibits two polymorphs with distinct crystal packing (P21/c vs. C2/c space groups). The methylated derivative likely has different packing efficiencies due to steric effects .
Physical Properties
- Melting Points : Methylated derivatives generally have higher melting points than unmethylated analogs due to improved crystal packing. For example, 1-(4-nitrophenyl)-1H-benzimidazole melts at ~160–170°C, while methylated analogs may exceed this range .
- Solubility : The nitro group reduces solubility in polar solvents compared to methoxy-substituted analogs but enhances it in aprotic solvents .
Biological Activity
1H-Benzimidazole derivatives, particularly those substituted at various positions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- is notable for its potential therapeutic applications, including antimicrobial, anticancer, and antiproliferative properties. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies and data.
Synthesis and Characterization
1H-Benzimidazole derivatives are typically synthesized through various methods including condensation reactions involving o-phenylenediamine and aldehydes or carboxylic acids. The synthesis of 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- often involves the introduction of a nitrophenyl group at the 2-position of the benzimidazole core. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- exhibits significant antimicrobial properties. Studies have shown that benzimidazole derivatives possess activity against various bacterial strains. For instance, compounds with electron-withdrawing groups like nitro groups tend to show enhanced antibacterial activity compared to those with electron-donating groups .
| Microorganism | MIC (µg/mL) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 4 | Amikacin |
| Streptococcus faecalis | 8 | Amikacin |
| Candida albicans | 64 | Ketoconazole |
Anticancer Activity
The anticancer potential of 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- has been evaluated against various cancer cell lines. Notably, studies indicate that this compound can inhibit cell proliferation in breast cancer cell lines (MDA-MB-231) with IC50 values suggesting significant cytotoxic effects . The presence of a nitrophenyl group enhances its activity by potentially interacting with cellular targets involved in cancer progression.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 16.38 |
| MDA-MB-468 | 29.39 |
Antifungal Activity
The antifungal efficacy of benzimidazole derivatives has also been highlighted in several studies. For example, compounds similar to 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- have shown moderate activity against Candida albicans and Aspergillus niger, with MIC values indicating their potential as antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Electron-withdrawing groups such as nitro enhance antimicrobial and anticancer activities by improving lipophilicity and membrane penetration . Conversely, substituents at positions 1 and 2 on the benzimidazole ring can modulate the pharmacological profile.
Case Studies
Several case studies illustrate the biological efficacy of benzimidazole derivatives:
- Antimicrobial Study : A series of novel benzimidazole derivatives were synthesized and tested against clinical strains of bacteria. The study found that compounds with a nitro substituent at position 4 exhibited superior antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Evaluation : A study focused on evaluating the antiproliferative effects of various substituted benzimidazoles against breast cancer cells demonstrated that 1H-benzimidazole, 1-methyl-2-(4-nitrophenyl)- showed promising results with low IC50 values, indicating its potential as a lead compound for further development .
- Antifungal Activity Assessment : Research assessing the antifungal properties of benzimidazole derivatives found that certain compounds exhibited potent activity against pathogenic fungi, making them candidates for therapeutic applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-2-(4-nitrophenyl)-1H-benzimidazole?
- Methodological Answer : Two primary approaches are utilized:
- Condensation-Alkylation : Condensation of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions (e.g., HCl or Na₂S₂O₅) to form 2-(4-nitrophenyl)benzimidazole, followed by N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- One-Pot Synthesis : Solvent-free, multicomponent reactions using organocatalysts (e.g., p-toluenesulfonic acid) to directly incorporate the nitro and methyl groups. This method reduces purification steps and achieves yields up to 87% .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Expect a singlet at δ ~3.8 ppm for the N-methyl group. Aromatic protons adjacent to the nitro group (para-substituted) resonate as doublets between δ 7.6–8.2 ppm due to electron-withdrawing effects. The benzimidazole NH proton (if present in intermediates) appears as a broad singlet at δ ~11.5 ppm .
- 13C NMR : The nitro-substituted carbon (C-4') resonates at δ ~147 ppm, while the benzimidazole carbons (C-2 and C-1) appear at δ ~153 and ~136 ppm, respectively .
- LCMS : Molecular ion peak at m/z 253.25 (C₁₃H₁₁N₃O₂) .
Q. What initial biological screenings are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using minimum inhibitory concentration (MIC) assays. The nitro group enhances electron-deficient properties, improving membrane penetration .
- Anticancer Potential : Evaluate cytotoxicity against human cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. IC₅₀ values below 20 μM warrant further mechanistic studies .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Compare p-TSA, FeCl₃, and ionic liquids for condensation steps. p-TSA in solvent-free conditions reduces byproduct formation by 15% compared to traditional HCl .
- Temperature Control : Maintain reaction temperatures below 100°C during alkylation to prevent decomposition of the nitro group.
- Green Chemistry : Microwave irradiation (150–200 W) shortens reaction time from 12 hours to 45 minutes, improving yield reproducibility .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound purity (>95%). Impurities like unreacted 4-nitrobenzaldehyde can skew bioactivity results .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the nitro group with methoxy reduces antimicrobial activity by 50%, confirming the nitro group’s critical role .
- Assay Standardization : Re-test conflicting data under uniform conditions (e.g., pH 7.4, 37°C incubation) to isolate protocol-dependent variability .
Q. What computational strategies predict pharmacokinetic and target-binding properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate bioavailability (Topological Polar Surface Area < 90 Ų indicates good permeability) and cytochrome P450 interactions .
- Molecular Docking : Dock the compound into Candida albicans CYP51 (PDB: 5TZ1) to assess antifungal potential. The nitro group may form hydrogen bonds with heme cofactors .
- Dynamic Simulations : Perform MD simulations (GROMACS) to evaluate stability in binding pockets over 100 ns. RMSD values < 2 Å suggest stable target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
